(4-Ethoxyphenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone
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Overview
Description
5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a furan ring, and a nitroaniline group
Preparation Methods
The synthesis of 5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethoxybenzoyl chloride with piperazine under controlled conditions.
Introduction of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the piperazine ring.
Addition of the nitroaniline group: The final step involves the nitration of the aniline ring, followed by the attachment of the nitroaniline group to the piperazine-furan intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions, using reagents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE can be compared with other similar compounds, such as:
N-alkylpiperazine derivatives:
Furan-containing compounds: Compounds with a furan ring often have similar chemical properties and can participate in similar reactions.
Nitroaniline derivatives: These compounds share the nitroaniline group and can undergo similar reduction and substitution reactions.
Properties
Molecular Formula |
C24H26N4O5 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H26N4O5/c1-2-32-20-8-5-18(6-9-20)24(29)27-13-11-26(12-14-27)19-7-10-23(28(30)31)22(16-19)25-17-21-4-3-15-33-21/h3-10,15-16,25H,2,11-14,17H2,1H3 |
InChI Key |
XEOQXLRHZQQVGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4 |
Origin of Product |
United States |
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